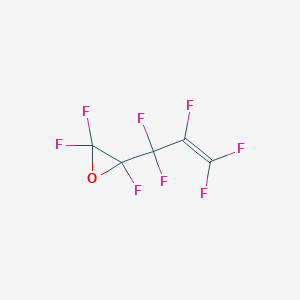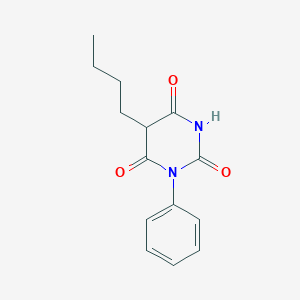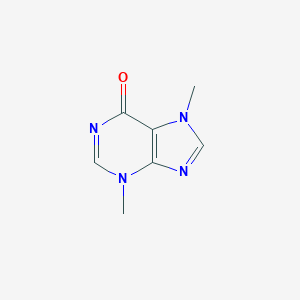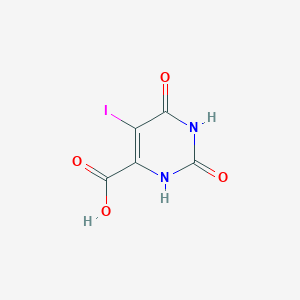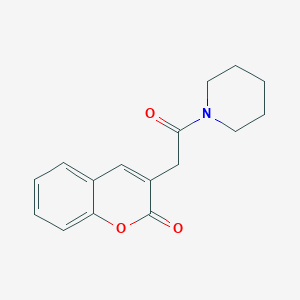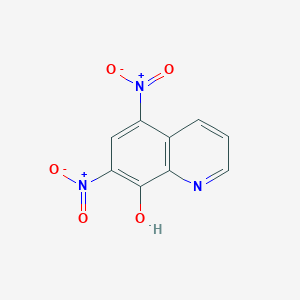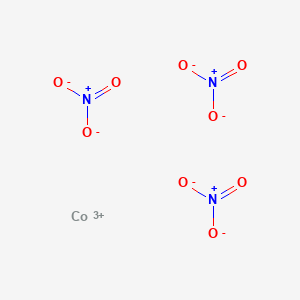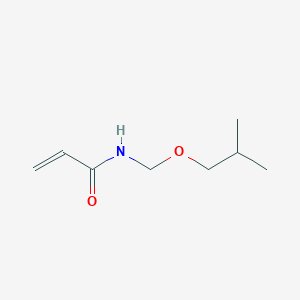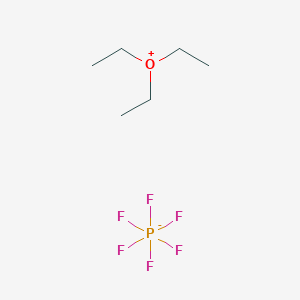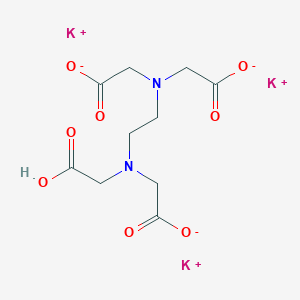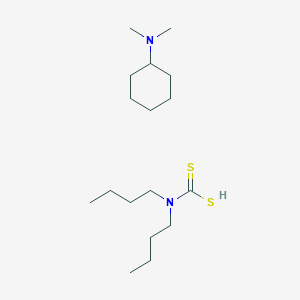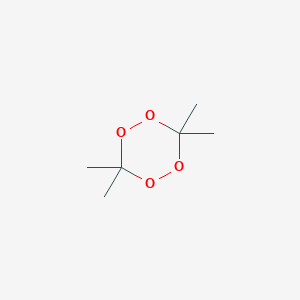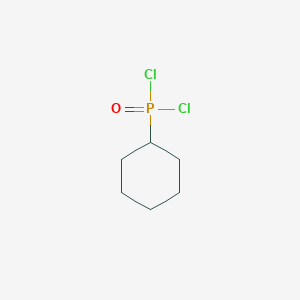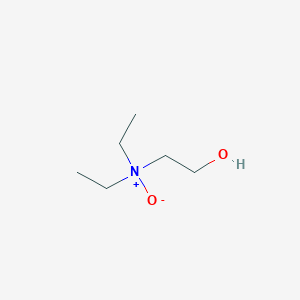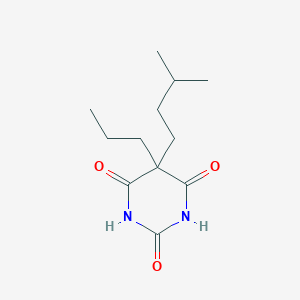
Barbituric acid, 5-isopentyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-isopentyl-5-propyl-, is a chemical compound that belongs to the family of barbiturates. It was first synthesized in 1902 by German chemist Adolf von Baeyer. Barbiturates are known for their sedative, hypnotic, and anesthetic properties. They act as central nervous system depressants and are commonly used to treat anxiety, insomnia, and seizures.
Mécanisme D'action
Barbiturates act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. Barbiturates enhance the activity of GABA, leading to increased inhibition of neuronal activity and producing sedative, hypnotic, and anesthetic effects.
Effets Biochimiques Et Physiologiques
Barbiturates such as barbituric acid, 5-isopentyl-5-propyl-, have a wide range of biochemical and physiological effects. They can cause respiratory depression, decrease heart rate and blood pressure, and impair cognitive function. They can also lead to dependence and addiction with prolonged use.
Avantages Et Limitations Des Expériences En Laboratoire
Barbiturates have been widely used in laboratory experiments to study the effects of central nervous system depressants. They are useful for studying the mechanism of action of GABA and for developing new drugs with improved pharmacological properties. However, their use is limited due to their potential for toxicity and dependence.
Orientations Futures
There are several future directions for research on barbituric acid, 5-isopentyl-5-propyl-, and other barbiturates. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties, such as reduced toxicity and increased selectivity for specific GABA receptor subtypes. Another area of interest is the study of the long-term effects of barbiturate use on cognitive function and the brain. Additionally, there is a need for further research on the potential for barbiturate dependence and addiction, and the development of new treatments for these conditions.
Conclusion
Barbituric acid, 5-isopentyl-5-propyl-, is a widely studied compound in the family of barbiturates. Its properties and behavior have been extensively researched, and it has been used as a reference compound in the development of new barbiturate derivatives. While barbiturates have proven to be useful in laboratory experiments, their potential for toxicity and dependence limits their use in clinical settings. Further research is needed to develop new drugs with improved pharmacological properties and to better understand the long-term effects of barbiturate use on cognitive function and the brain.
Méthodes De Synthèse
The synthesis of barbituric acid, 5-isopentyl-5-propyl-, involves the reaction of barbituric acid with isopentyl alcohol and propyl bromide. The reaction is carried out in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Barbituric acid, 5-isopentyl-5-propyl-, has been widely used in scientific research as a reference compound for studying the properties and behavior of barbiturates. It has been used in the development of new barbiturate derivatives with improved pharmacological properties.
Propriétés
Numéro CAS |
17013-42-2 |
|---|---|
Nom du produit |
Barbituric acid, 5-isopentyl-5-propyl- |
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
5-(3-methylbutyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
Clé InChI |
RDYMEDVXKQMMHS-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
SMILES canonique |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Autres numéros CAS |
17013-42-2 |
Synonymes |
5-(3-Methylbutyl)-5-propylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



